molecular formula C28H41FN4O4S B12561818 4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester

4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester

Cat. No.: B12561818
M. Wt: 548.7 g/mol
InChI Key: ZJCPOEVWONJSHZ-UHFFFAOYSA-N
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Description

4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the acetic acid moiety, and the attachment of the ethyl ester group. Common reagents used in these reactions include:

    Piperidine: Used as the starting material for the formation of the piperidine ring.

    Acetic anhydride:

    Ethyl alcohol: Used for the esterification reaction to form the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Acetic acid derivatives: Compounds with similar acetic acid moieties.

    Ethyl ester derivatives: Compounds with similar ethyl ester groups.

Uniqueness

4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H41FN4O4S

Molecular Weight

548.7 g/mol

IUPAC Name

ethyl 2-[1-[3-[[2-fluoro-4-[(2-imino-1,3-thiazolidin-3-yl)methyl]benzoyl]amino]-2,2-dimethylhexanoyl]piperidin-4-yl]acetate

InChI

InChI=1S/C28H41FN4O4S/c1-5-7-23(28(3,4)26(36)32-12-10-19(11-13-32)17-24(34)37-6-2)31-25(35)21-9-8-20(16-22(21)29)18-33-14-15-38-27(33)30/h8-9,16,19,23,30H,5-7,10-15,17-18H2,1-4H3,(H,31,35)

InChI Key

ZJCPOEVWONJSHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(C)C(=O)N1CCC(CC1)CC(=O)OCC)NC(=O)C2=C(C=C(C=C2)CN3CCSC3=N)F

Origin of Product

United States

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